molecular formula C16H14N4O2S2 B5332790 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide CAS No. 5930-25-6

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide

Cat. No.: B5332790
CAS No.: 5930-25-6
M. Wt: 358.4 g/mol
InChI Key: FPJWHTAWQQNQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the thiadiazole family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c17-15-19-20-16(24-15)23-10-14(21)18-12-8-4-5-9-13(12)22-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJWHTAWQQNQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345340
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-25-6
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps :

    Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the thiadiazole ring.

    Acylation: The thiadiazole derivative is then acylated using 2-chloroacetyl chloride to introduce the acetamide group.

    Substitution Reaction: Finally, the phenoxyphenyl group is introduced through a substitution reaction with the acetamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the acetamide group.

    Substitution: The phenoxyphenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiadiazole or acetamide derivatives.

    Substitution: New derivatives with different aromatic or aliphatic groups.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide stands out due to its dual functionality as a urease inhibitor and its potential anticancer properties. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O4S2C_{13}H_{12}N_{4}O_{4}S_{2} with a molecular weight of 352.39 g/mol. The structure includes a thiadiazole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

  • Mechanism of Action : The thiadiazole ring enhances the compound's ability to interact with microbial targets. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities.
  • Case Studies :
    • A study reported that compounds containing the 1,3,4-thiadiazole moiety demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungal strains like Aspergillus niger and Candida albicans .
    • Specific derivatives showed minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against C. albicans, indicating their potential as antifungal agents .

Anticancer Activity

  • In Vitro Studies : Research has shown that thiadiazole derivatives can induce cytotoxic effects in various cancer cell lines. The presence of the phenoxy group in this compound may enhance its interaction with cancer cell receptors.
  • Research Findings : A derivative was found to exhibit significant cytostatic properties against breast cancer cells in vitro, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Activity

  • Mechanism : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. The presence of the thiadiazole ring is crucial for this activity.
  • Evidence : Studies have demonstrated that certain thiadiazole derivatives can reduce inflammation markers in animal models, supporting their use in anti-inflammatory therapies .

Neuroprotective Effects

  • Neuropharmacological Studies : The compound has shown promise in neuroprotective assays, where it exhibited protective effects against neurotoxicity induced by various agents.
  • Case Studies :
    • In a model of induced seizures, the compound demonstrated significant anticonvulsant activity compared to standard treatments like valproic acid .
    • It was noted that certain derivatives provided up to 79% protection against induced seizures at specific dosages .

Data Tables

Biological ActivityTest Organism/Cell LineMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus62.5
AntifungalCandida albicans32–42
AnticancerBreast cancer cellsIC50 = 15
NeuroprotectiveSeizure modelLD50 = 126.8

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide, and how are key intermediates optimized?

A1. The compound is typically synthesized via multi-step reactions:

  • Thiadiazole core formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., POCl₃) .
  • Sulfanyl-acetamide coupling : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) using bases like NaH or Et₃N to deprotonate the thiol group .
  • Yield optimization : Temperature control (0–5°C during exothermic steps) and solvent selection (dry benzene or THF) minimize side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) improves purity .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

A2.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole ring and acetamide linkage. Aromatic protons in the 2-phenoxyphenyl group appear as distinct multiplet signals (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 401.08) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Biological Activity and Mechanisms

Q. Q3. What in vitro assays are used to evaluate the biological activity of this compound?

A3. Common assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting enzymes like COX-2 or kinases, with IC₅₀ comparisons to reference inhibitors .

Q. Q4. How does the compound interact with biological targets at the molecular level?

A4. Computational and experimental studies suggest:

  • Hydrogen bonding : The thiadiazole amino group and acetamide carbonyl form H-bonds with active-site residues (e.g., COX-2 Glu⁵²⁰) .
  • π-π stacking : The 2-phenoxyphenyl group interacts with aromatic residues in enzyme pockets (e.g., EGFR Tyr⁸⁶⁹) .
  • Electrostatic effects : The sulfanyl group enhances solubility and mediates hydrophobic interactions .

Advanced Research Challenges

Q. Q5. How can researchers resolve contradictions in biological activity data across different assay models?

A5.

  • Dose-response validation : Repeat assays with standardized protocols (e.g., consistent cell passage numbers, serum-free conditions) .
  • Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain discrepancies (e.g., CYP450-mediated degradation) .
  • Target specificity profiling : Kinase profiling panels (e.g., Eurofins) identify off-target effects that may skew results .

Q. Q6. What strategies improve the compound’s stability and bioavailability?

A6.

  • Prodrug design : Mask polar groups (e.g., amino-thiadiazole) with acetyl or PEG moieties to enhance membrane permeability .
  • Cocrystallization : Improve thermal stability via cocrystals with pharmaceutically acceptable coformers (e.g., succinic acid) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to protect against gastric degradation in oral delivery studies .

Structural and Functional Insights

Q. Q7. How does the substitution pattern on the thiadiazole ring influence bioactivity?

A7. SAR studies reveal:

  • Amino group (C5) : Critical for H-bonding; methylation reduces antimicrobial potency by 70% .
  • Sulfanyl linker : Replacing sulfur with oxygen (sulfoxide) decreases cytotoxicity (IC₅₀ increases from 2.1 µM to >10 µM in HeLa cells) .
  • 2-Phenoxyphenyl group : Electron-withdrawing substituents (e.g., -Cl) enhance kinase inhibition but reduce solubility .

Q. Q8. What computational methods are used to predict binding modes and ADMET properties?

A8.

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict binding poses in target proteins (e.g., PARP-1) .
  • ADMET prediction : SwissADME or pkCSM estimate logP (2.1), bioavailability (55%), and CYP inhibition (CYP3A4) .

Data Reproducibility and Validation

Q. Q9. How can researchers ensure reproducibility in synthesizing this compound?

A9.

  • Strict reaction controls : Document exact stoichiometry (e.g., 1:1:1 ratio of amine, base, and acyl chloride) and moisture-free conditions .
  • Batch-to-batch analysis : Compare NMR/MS data across multiple syntheses to identify impurities (e.g., unreacted thiol intermediates) .

Translational Research

Q. Q10. What steps are required to transition this compound from in vitro to in vivo studies?

A10.

  • Toxicity screening : Acute toxicity in rodents (LD₅₀ determination) and genotoxicity (Ames test) .
  • Formulation optimization : Develop stable suspensions (e.g., 0.5% methylcellulose) for IP or oral dosing .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.